[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride
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Overview
Description
[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . This interaction often involves the compound binding to a specific receptor, which can then trigger a series of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
One study has shown that a compound with a similar structure potently inhibited ripk1, a protein involved in necroptosis, and could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride typically involves the formation of the indole ring system followed by the introduction of the ethylamine side chain. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit. This is followed by a Buchwald–Hartwig amination reaction to introduce the ethylamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce more saturated amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of various pharmaceuticals and natural products .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a model compound for studying the behavior of indole derivatives in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Indole derivatives have shown promise in the treatment of various conditions, including cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with various physiological roles.
Uniqueness: What sets [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride apart is its specific structure, which combines the indole core with an ethylamine side chain. This unique combination allows it to interact with a distinct set of molecular targets and exhibit specific biological activities .
Biological Activity
[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride is a compound characterized by its indole structure, which is known for various biological activities. The compound's structure comprises an ethylamine moiety attached to a bicyclic indole framework, enhancing its potential for interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound highlights its dihydrochloride salt form, which increases solubility in aqueous environments—an essential property for biological interactions.
Structural Characteristics:
- Indole Backbone: A bicyclic structure that contributes to biological activity.
- Ethylamine Moiety: Enhances solubility and potential receptor interactions.
Biological Activities
The biological activities associated with this compound include:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes these comparisons:
Compound Name | Structure Characteristics | Unique Features | Biological Activity |
---|---|---|---|
Tryptamine | Indole derivative with an amine group | Naturally occurring neurotransmitter | Neurotransmission |
5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxyl group | Key neurotransmitter involved in mood regulation | Mood enhancement |
2-Methylindole | Methylated indole derivative | Exhibits different biological activities | Antimicrobial effects |
While specific mechanisms of action for this compound have not been fully elucidated, the general mechanisms associated with indole derivatives include:
- Receptor Modulation: Indoles can interact with various receptors such as serotonin receptors, influencing neurotransmission and potentially impacting mood and anxiety disorders.
- Enzyme Inhibition: Many indole derivatives exhibit inhibitory effects on enzymes linked to cancer progression and inflammation .
Case Studies and Research Findings
Several studies have highlighted the potential of indole derivatives in drug discovery. For instance:
- A study on novel indole derivatives demonstrated their efficacy against cancer cell lines, showing significant inhibition in growth rates .
- Research into marine-derived indole alkaloids indicated promising anti-inflammatory properties through selective inhibition of iNOS, suggesting that modifications to the indole structure could enhance therapeutic efficacy .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;;/h1-4H,5-8,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQJYMKHESNSME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-04-7 |
Source
|
Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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